Physicochemical Differentiation: Calculated LogP and Molecular Descriptors vs. Regioisomer
The target compound possesses a calculated LogP of 4.97, reflecting the combined hydrophobic contributions of the bromine atom and the 3‑methoxybenzoate ester . This value is identical to that reported for its regioisomer, 2‑methylphenyl 3‑bromo‑4‑methoxybenzoate (LogP 4.97), which features a permuted substitution pattern . While the overall lipophilicity is the same, the topological polar surface area (tPSA) and other spatial descriptors differ due to the rearrangement of the bromine and methoxy groups, which can critically impact binding site complementarity in biological assays [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.97 (calculated) |
| Comparator Or Baseline | 2‑Methylphenyl 3‑bromo‑4‑methoxybenzoate (LogP 4.97) |
| Quantified Difference | 0.00 (identical LogP values, but distinct spatial arrangement of substituents) |
| Conditions | In silico prediction (Hit2Lead database) |
Why This Matters
Selecting the correct regioisomer is essential for maintaining SAR integrity; even compounds with identical logP can exhibit divergent biological activities due to altered molecular recognition.
- [1] Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. (2016). View Source
